molecular formula C21H21NO2 B2923546 3-[(Z)-2-oxoheptylidene]-2-phenyl-1H-isoindol-1(2H)-one CAS No. 338409-30-6

3-[(Z)-2-oxoheptylidene]-2-phenyl-1H-isoindol-1(2H)-one

Cat. No.: B2923546
CAS No.: 338409-30-6
M. Wt: 319.404
InChI Key: WVVILSCGJAKXTJ-HKWRFOASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(Z)-2-oxoheptylidene]-2-phenyl-1H-isoindol-1(2H)-one is a compound belonging to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals . This compound, with its unique structure, has garnered interest in the fields of chemistry and medicinal research.

Chemical Reactions Analysis

Types of Reactions

3-[(Z)-2-oxoheptylidene]-2-phenyl-1H-isoindol-1(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-[(Z)-2-oxoheptylidene]-2-phenyl-1H-isoindol-1(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to specific sites, thereby influencing cellular functions . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Z)-2-oxoheptylidene]-2-phenyl-1H-isoindol-1(2H)-one is unique due to its specific substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(3Z)-3-(2-oxoheptylidene)-2-phenylisoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO2/c1-2-3-5-12-17(23)15-20-18-13-8-9-14-19(18)21(24)22(20)16-10-6-4-7-11-16/h4,6-11,13-15H,2-3,5,12H2,1H3/b20-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVVILSCGJAKXTJ-HKWRFOASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C=C1C2=CC=CC=C2C(=O)N1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)/C=C\1/C2=CC=CC=C2C(=O)N1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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